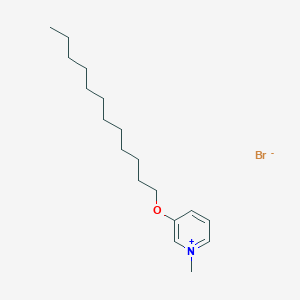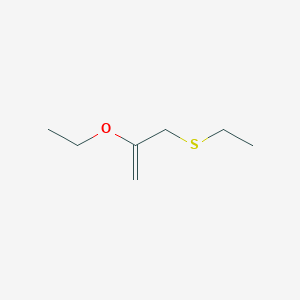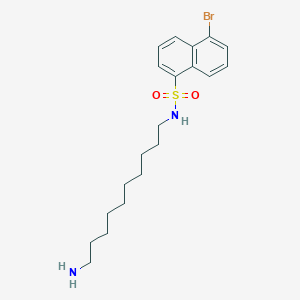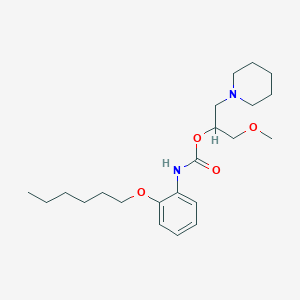
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is a cationic surfactant known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is used in various applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-(dodecyloxy)pyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to substitute the bromide ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Aplicaciones Científicas De Investigación
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide primarily involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dodecyloxy)-2-hydroxypropyl trimethylammonium bromide
- 1-Methyl-3-propylimidazolium bromide
Uniqueness
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and in forming stable micelles, which is advantageous in various applications compared to other similar compounds.
Propiedades
Número CAS |
113187-39-6 |
|---|---|
Fórmula molecular |
C18H32BrNO |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-dodecoxy-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-16-20-18-14-13-15-19(2)17-18;/h13-15,17H,3-12,16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CQNNQGDJXKZHGU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC1=C[N+](=CC=C1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)

![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)


![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)



![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)



